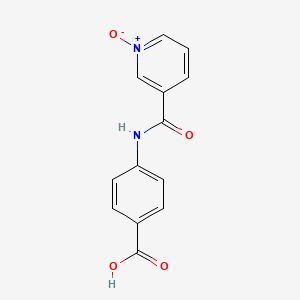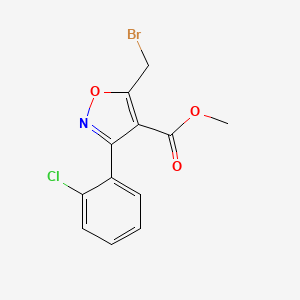
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl and chlorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The chlorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and chlorophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- Methyl 5-(chloromethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylate
Uniqueness
What sets Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H9BrClNO3 |
|---|---|
Poids moléculaire |
330.56 g/mol |
Nom IUPAC |
methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-17-12(16)10-9(6-13)18-15-11(10)7-4-2-3-5-8(7)14/h2-5H,6H2,1H3 |
Clé InChI |
VUNUUQQZWPCQFI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
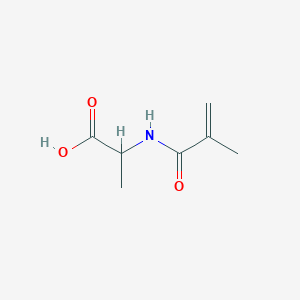
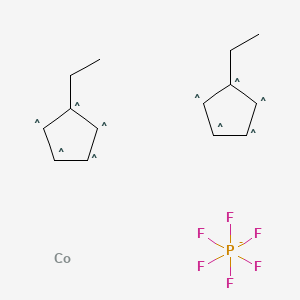
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
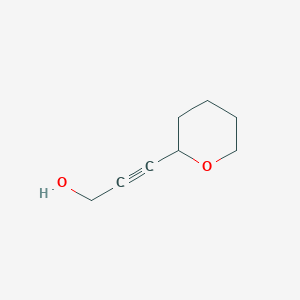
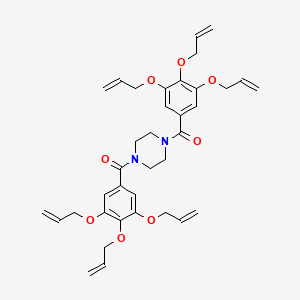
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
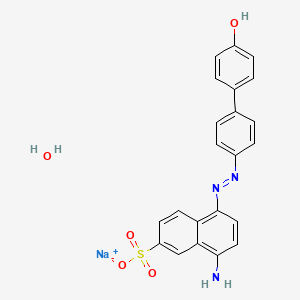
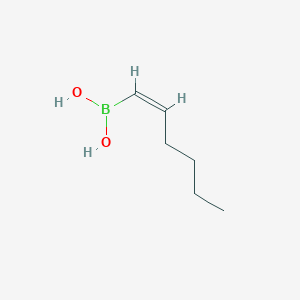
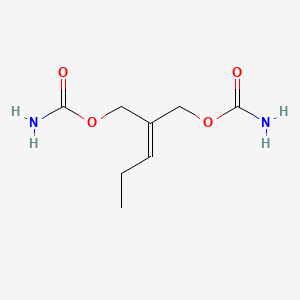
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
